molecular formula C19H22N2O6 B6604033 1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate CAS No. 1872262-73-1

1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate

Cat. No.: B6604033
CAS No.: 1872262-73-1
M. Wt: 374.4 g/mol
InChI Key: UFRJUMUSTXGUPA-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring dual ester functionalities at the 1- and 4-positions. The 1-position is substituted with a tert-butyl ester group, while the 4-position is modified with a methyl ester linked to a 1,3-dioxoisoindolin-2-yl moiety . This structure is pivotal in medicinal chemistry, particularly as a synthetic intermediate for bioactive molecules, due to its versatility in functionalization and stability under various reaction conditions. The 1,3-dioxoisoindolin-2-yl group introduces electron-withdrawing properties, influencing both reactivity and pharmacokinetic profiles .

Properties

IUPAC Name

1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-8-12(9-11-20)17(24)27-21-15(22)13-6-4-5-7-14(13)16(21)23/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRJUMUSTXGUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of tert-Butyl Piperidine-1,4-dicarboxylate

In the first step, N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid undergoes esterification with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically conducted in a biphasic solvent system (e.g., water/dichloromethane) at 0–5°C to minimize side reactions. The tert-butyl group is introduced at the piperidine nitrogen, yielding an intermediate ester with a free carboxylic acid group at the 4-position.

Key Reaction Parameters:

  • Temperature: 0–5°C

  • Base: NaOH (2.0 equiv)

  • Solvent: H₂O/CH₂Cl₂ (1:1 v/v)

  • Yield: 85–90%

Step 2: Condensation with 1,3-Dioxoisoindoline

The second step involves coupling the intermediate with 1,3-dioxoisoindoline using a carbodiimide-based coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at room temperature for 12–24 hours.

Optimization Notes:

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is added to accelerate the esterification.

  • Workup: The product is purified via recrystallization (petroleum ether/ethyl acetate) or column chromatography (silica gel, 5–10% ethyl acetate in petroleum ether).

  • Yield: 88–90%.

Zinc-Mediated Decarboxylative Alkylation

A novel approach reported by Dong et al. employs a zinc-mediated decarboxylative alkylation of gem-dicarboxylates (Fig. 2). This one-pot method simplifies the synthesis by avoiding isolation of intermediates.

Reaction Mechanism

The protocol involves treating N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid with zinc powder and 1,3-dioxoisoindoline in THF at room temperature. Zinc facilitates decarboxylation of the gem-dicarboxylate intermediate, enabling direct coupling with the isoindoline moiety.

Critical Conditions:

  • Reagent: Zn (2.5 equiv)

  • Solvent: Anhydrous THF

  • Time: 12 hours

  • Yield: 90%

Advantages Over Traditional Methods

  • Reduced Steps: Eliminates the need for separate esterification and coupling steps.

  • Atom Economy: Zinc acts as a stoichiometric reductant, minimizing waste.

  • Scalability: Demonstrated efficacy on gram-scale syntheses.

Comparative Analysis of Synthetic Routes

Parameter Two-Step Method Zinc-Mediated Method
Total Steps21
Reaction Time24–36 hours12 hours
Overall Yield75–81%90%
Purification ComplexityModerateLow
Cost EfficiencyHighModerate

The zinc-mediated method outperforms traditional approaches in yield and efficiency but requires careful handling of reactive zinc. Conversely, the two-step method remains advantageous for laboratories lacking specialized equipment for handling air-sensitive reagents.

Characterization and Quality Control

Successful synthesis is confirmed via ¹H NMR and ¹³C NMR spectroscopy. For example, the final product exhibits characteristic signals at:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.86 (dt, J = 7.4, 3.7 Hz, 2H), 7.74–7.81 (m, 2H), 4.01 (s, 2H), 2.89–2.99 (m, 3H), 2.05 (dd, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O), 168.2 (C=O), 154.3 (C=O), 134.9–123.7 (aromatic carbons), 80.3 (C(CH₃)₃), 44.6 (piperidine C).

Purity Standards: Commercial batches typically achieve 95–97% purity, verified by HPLC with UV detection at 254 nm.

Industrial and Research Considerations

Environmental Impact

  • Waste Management: Zinc-mediated methods generate Zn²⁺ waste, necessitating chelation treatment before disposal.

  • Solvent Recovery: THF and dichloromethane are recycled via distillation to reduce environmental footprint.

Emerging Innovations

Recent studies explore photoinduced decarboxylative couplings as a sustainable alternative to metal-mediated reactions. Preliminary results show promise, with yields comparable to zinc-based methods (85–88%) under UV irradiation .

Chemical Reactions Analysis

1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as complex metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Ester hydrolysis can be performed to cleave the ester bonds, yielding carboxylic acids and alcohols.

Scientific Research Applications

Chemical Properties and Structure

Medicinal Chemistry

1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate has shown promise in the development of pharmaceutical agents due to its ability to modulate biological pathways. Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic diseases and cancer pathways.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound inhibit the enzyme dihydroorotate dehydrogenase, an important target in cancer therapy. The inhibition was characterized by IC50 values indicating effective binding affinity, suggesting potential as a lead compound for drug development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including acylation and alkylation reactions. Researchers have utilized it in the synthesis of complex natural products and pharmaceuticals.

Synthetic Route Example

A notable synthetic route involves the use of this compound in the preparation of isoindolinone derivatives through cyclization reactions. This method has been optimized to achieve high yields with minimal by-products.

Material Sciences

In material sciences, this compound has been explored for its properties in polymer chemistry. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Application in Polymer Composites

Research has shown that adding this compound to polymer composites improves their tensile strength and thermal resistance, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and molecular interactions. For instance, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Dicarboxylates

Substituent Variations at the 4-Position

Key structural analogs differ in the substituents at the 4-position, which modulate physicochemical properties and biological interactions.

Compound Name 4-Position Substituent Key Properties/Applications Reference
1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate Methyl ester Base structure for deuterated analogs; improved microsomal stability when deuterated
1-(tert-Butyl) 4-allylpiperidine-1,4-dicarboxylate Allyl group Intermediate for alkylation/functionalization; used in RAS inhibitor synthesis
1-(tert-Butyl) 4-(6-chloropyridin-2-yl)piperidine-1,4-dicarboxylate 6-Chloropyridinyl group Enhances binding to kinase targets (e.g., LIMK1/2 inhibitors)
1-(tert-Butyl) 4-(trifluoromethyl)piperidine-1,4-dicarboxylate Trifluoromethyl group Improved metabolic stability and lipophilicity; used in CNS-targeting agents
Target Compound 1,3-Dioxoisoindolin-2-yl-methyl ester Electron-withdrawing group; enhances electrophilicity for nucleophilic substitutions

Stability and Bioavailability

  • Metabolic Stability: Deuterated methyl esters (e.g., CD3) show 2–3× longer half-lives in liver microsomes compared to non-deuterated analogs .
  • Steric Protection : The tert-butyl group at the 1-position enhances steric shielding, reducing ester hydrolysis in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate, and how can reaction yields be optimized?

  • Methodological Answer :

  • Catalyst Selection : Use photoredox catalysts like [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv) to enable radical-based transformations under mild conditions .
  • Reagent Optimization : Employ Hantzsch ester (1.3 equiv) as a hydrogen donor to improve yields (e.g., 86% yield achieved in a reported protocol) .
  • Purification : Flash column chromatography with gradients (5%–30% ethyl acetate/hexanes) effectively isolates the product . For multi-step syntheses, sequential quenching (e.g., EtOAc dilution, brine washing) minimizes side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • LCMS Analysis : Verify molecular weight using LCMS (e.g., [M+H]+ at 698.8 m/z) with retention time consistency (e.g., 1.07 min) .
  • NMR Spectroscopy : Compare peak assignments (e.g., tert-butyl protons at ~1.4 ppm, piperidine backbone signals) with literature data .
  • Crystallography : Where possible, single-crystal X-ray diffraction resolves stereochemistry, particularly for intermediates like benzyl oxazolidinone derivatives .

Q. What are the stability considerations for this compound under different experimental conditions?

  • Methodological Answer :

  • Hydrolysis Sensitivity : The tert-butyl ester group hydrolyzes in aqueous acidic/basic conditions to yield 4-methylpiperidine-1,4-diol, necessitating anhydrous storage .
  • Thermal Stability : Avoid prolonged heating above 40°C; decomposition observed in refluxing THF during iodination steps .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, especially when using light-activated catalysts .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in radical coupling reactions (e.g., Hantzsch ester-mediated hydrogen atom transfer) .
  • Reaction Path Screening : Employ ICReDD’s workflow to predict optimal conditions (e.g., solvent polarity, catalyst loading) by integrating experimental data with computational predictions .
  • Machine Learning : Train models on existing reaction datasets (e.g., yields, solvents) to prioritize high-probability synthetic routes .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., yield disparities, byproduct formation)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) using factorial designs to identify critical variables .
  • Byproduct Analysis : Use LCMS or GC-MS to detect minor species (e.g., tert-butanol from ester hydrolysis) and adjust purification protocols .
  • Cross-Validation : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate environmental factors .

Q. What are the challenges in using this compound as an intermediate in multi-step syntheses?

  • Methodological Answer :

  • Functional Group Compatibility : The 1,3-dioxoisoindolin-2-yl group may react with strong nucleophiles (e.g., Grignard reagents), requiring protective strategies during alkylation .
  • Step Efficiency : Multi-step sequences (e.g., iodination followed by nucleophilic substitution) demand rigorous monitoring (e.g., TLC) to ensure intermediate stability .
  • Scale-Up Limitations : Low-temperature steps (e.g., -42°C lithiations) pose engineering challenges; substitute with flow chemistry for continuous processing .

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